T-2 Toxin
Overview
Description
T-2 toxin is a type A trichothecene mycotoxin produced by various Fusarium species, including Fusarium sporotrichioides and Fusarium poae . It is one of the most toxic trichothecenes and poses significant health risks to humans and animals. This compound is known for its potent immunotoxic, neurotoxic, and cytotoxic effects . It is commonly found in contaminated cereal grains such as wheat, barley, rye, oats, and maize .
Mechanism of Action
Target of Action
T-2 toxin, a trichothecene mycotoxin, primarily targets the gut, liver, and brain . The gut is the main organ of absorption, making it the primary target of this compound . The liver, being the major detoxifying organ, is also a significant target . Additionally, this compound can cross the blood-brain barrier, leading to neurotoxic effects .
Mode of Action
This compound exerts its toxic effects through several mechanisms. It interacts with its targets, leading to immunotoxicity, neurotoxicity, and reproductive toxicity . Modified forms of this compound, such as T-2–3-glucoside, exert their immunotoxic effects by signaling through JAK/STAT . This compound can also increase the permeability of the blood-brain barrier, triggering cerebral edema, intracerebral hemorrhage, inflammatory cell infiltration, and mitochondrial damage .
Biochemical Pathways
This compound affects various biochemical pathways. It contributes to the metabolism of this compound, with 3′-hydroxy-T-2 toxin and Hthis compound as the primary products . Autophagy, hypoxia-inducible factors, and exosomes are involved in this compound-induced immunotoxicity . Autophagy promotes the immunosuppression induced by this compound, and a complex crosstalk between apoptosis and autophagy exists .
Result of Action
The effects of this compound’s action are potent and varied. It induces sublethal or lethal toxicosis, threatening the growth of humans and animals . It can lead to weight loss, anorexia, vomiting, diarrhea, gastrointestinal bleeding, and necrosis in humans or animals . It also causes serous hemorrhagic inflammation; necrosis and ulceration in the digestive tract; and dystrophy in liver, kidney, heart, brain, and peripheral ganglia of the vegetative nervous system .
Action Environment
The action of this compound is influenced by environmental factors. This compound is produced by different Fusarium species and is commonly found in food and grain-based animal feed, particularly in wheat, barley, rye, oats, and maize . The fungi capable of producing this compound can grow under a variety of environmental conditions, including nutrient content, temperature, moisture content, and oxygen level in the growth medium . This compound is structurally stable and remains unchanged under high temperature and radiation conditions .
Biochemical Analysis
Biochemical Properties
T-2 toxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of this compound is the inhibition of protein synthesis . It achieves this by binding to the peptidyl transferase enzyme, causing disorders in translation and targeting the 60S ribosomal subunit . The enzymes CYP3A4 and carboxylesterase contribute to this compound metabolism, with 3’-hydroxy-T-2 toxin and Hthis compound as the corresponding primary products .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound induces DNA damage and cell death on prolonged administration . It also increases blood-brain barrier permeability and inhibits monoamine oxidase activity in the brain .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . This compound is known to induce antioxidant enzymes and has been associated with the activation of several brain nuclei involved in the autonomic and endocrine regulation of feeding behavior and physiology .
Temporal Effects in Laboratory Settings
Over time, this compound’s effects can change in laboratory settings. It has been observed that autophagy, hypoxia-inducible factors, and exosomes are involved in this compound-induced immunotoxicity . Autophagy promotes the immunosuppression induced by this compound, and a complex crosstalk between apoptosis and autophagy exists .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Depending on the age, way of exposure, and dosage, intoxication manifests by vomiting, feed refusal, stomach necrosis, and skin irritation .
Metabolic Pathways
This compound is involved in several metabolic pathways. The main reactions in trichothecene metabolism are hydrolysis, hydroxylation, and deep oxidation . Typical metabolites of this compound in an organism are Hthis compound, T-2-triol, T-2-tetraol, 3-hydroxy-T-2, and 3-hydroxy-Hthis compound .
Transport and Distribution
After ingestion or exposure, this compound is immediately absorbed from the alimentary tract or through the respiratory mucosal membranes and transported to the liver as a primary organ responsible for toxin’s metabolism .
Subcellular Localization
It is known that this compound has the potential to trigger hypoxia in cells, which is related to activation of hypoxia-inducible factor and the release of exosomes, leading to immunotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: T-2 toxin is primarily produced by Fusarium species through natural biosynthesis. The synthetic production of this compound involves the cultivation of Fusarium strains under specific conditions that promote toxin production. The process includes:
Cultivation: Fusarium strains are grown on suitable substrates such as cereal grains or synthetic media.
Extraction: The toxin is extracted from the fungal culture using organic solvents like methanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. research laboratories may produce this compound for experimental purposes using controlled fermentation processes involving Fusarium species .
Chemical Reactions Analysis
Types of Reactions: T-2 toxin undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form Hthis compound and other metabolites.
Oxidation: Oxidative reactions can convert this compound into hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or enzymes like cytochrome P450 are used for oxidation.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Major Products:
Hthis compound: A primary hydrolysis product of this compound.
Hydroxylated Derivatives: Products of oxidation reactions.
Reduced Metabolites: Products of reduction reactions.
Scientific Research Applications
T-2 toxin has several scientific research applications, including:
Toxicology Studies: this compound is used to study its toxic effects on various biological systems, including its immunotoxic, neurotoxic, and cytotoxic properties.
Cancer Research: this compound has been investigated for its potential anti-tumor properties and its ability to induce apoptosis in cancer cells.
Biological Pathways: Studies on the molecular mechanisms of this compound provide insights into its effects on cellular pathways and gene expression.
Comparison with Similar Compounds
HT-2 Toxin: A hydrolysis product of this compound with similar toxic properties.
Diacetoxyscirpenol: Another type A trichothecene with comparable toxicity.
Neosolaniol: A trichothecene mycotoxin with similar chemical structure and effects.
Uniqueness of this compound: this compound is unique due to its high potency and diverse toxic effects. It is one of the most toxic trichothecenes and has a broad spectrum of biological activities, making it a valuable compound for toxicological and biochemical research .
Properties
IUPAC Name |
[11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFOFFBJRFZBQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860264 | |
Record name | 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] White powder; [MSDSonline], Solid | |
Record name | T-2 toxin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7472 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | T2 Toxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in ethyl alcohol, ethyl acetate, chloroform, DMSO, and other organic solvents; slightly sol in petroleum ether; very slightly soluble in water. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |
Record name | T-2 TOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Studies with whole cells, cell-free protein synthetic system, & acid-insol cell fractions of Tetrahymena pyriformis indicated that T-2 toxin inhibited protein synthesis by impairing the 60 S ribosome subunit & inhibited RNA & dna synthesis by disturbing the cell membrane function., T2-trichothecene binds in vitro to active SH groups of creatine phosphokinase, lactate dehydrogenase & alcohol dehydrogenase, inhibiting their catalytic activity., The high affinity of T2-trichothecene & higher trichothecenes to SH compounds provides a molecular basis for an interaction with the spindle fiber mechanism. ..., T-2 toxin could inhibit synthesis of DNA and RNA both in vivo (0.75 mg/kg bw single or multiple doses) and in vitro (> 0.1-1 ng/mL)., For more Mechanism of Action (Complete) data for T-2 TOXIN (14 total), please visit the HSDB record page. | |
Details | EUROPEAN COMMISSION; Opinion of the Scientific Commitee on Food on Fisarium toxins part 5: T-2 toxin and HT-2 toxin, adopted on 30 May 2001; Available from, as of October 29, 2013: https://ec.europa.eu/food/fs/sc/scf/out88_en.pdf | |
Record name | T-2 TOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White needles from benzene & Skellysolve B; acetate deriv: amorphous solid from ether & pentane, Crystals, White needles | |
CAS No. |
21259-20-1 | |
Record name | (3α,4β,8α)-12,13-epoxytrichothec-9-ene-3,4,8,15-tetrol 4,15-diacetate 8-(3-methylbutyrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T-2 TOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | T2 Toxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151-152 °C, 151 - 152 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |
Record name | T-2 TOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |
Record name | T2 Toxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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